molecular formula C6H14ClNO B14709456 3-Aminohexan-2-one;hydrochloride CAS No. 21419-29-4

3-Aminohexan-2-one;hydrochloride

Cat. No.: B14709456
CAS No.: 21419-29-4
M. Wt: 151.63 g/mol
InChI Key: BZKHUXOBPKTYIQ-UHFFFAOYSA-N
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Description

3-Aminohexan-2-one hydrochloride is an organic compound characterized by a ketone group at position 2, an amino group at position 3, and a hydrochloride salt. Based on the provided evidence, the substituted variant (S)-3-amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS: 54518-92-2) is described with the following properties:

  • Molecular Formula: C₇H₁₅Cl₂NO
  • Molecular Weight: 199.91 g/mol
  • Structural Features: A hexanone backbone with stereospecific (S)-configuration. Substituents: Chloro group at position 1, methyl group at position 5 .
  • Applications: Primarily used in life science research, including drug discovery and biochemical studies .

Properties

CAS No.

21419-29-4

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-aminohexan-2-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-3-4-6(7)5(2)8;/h6H,3-4,7H2,1-2H3;1H

InChI Key

BZKHUXOBPKTYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminohexan-2-one;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminohexan-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of 3-Aminohexan-2-one;hydrochloride often involves large-scale synthesis using optimized reaction conditions. This may include the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Aminohexan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Aminohexan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Aminohexan-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrochloride group can enhance the solubility and stability of the compound, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares structural features, molecular properties, and applications of 3-aminohexan-2-one hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Use
(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride C₇H₁₅Cl₂NO 199.91 Chloro, methyl, ketone, and amino groups in S-configuration. Life science research .
3-Fluoro Deschloroketamine Hydrochloride C₁₃H₁₆FNO·HCl 257.7 Fluorophenyl ring, cyclohexanone core, methylamino group. Forensic analysis and pharmacology .
Methoxetamine Hydrochloride (MXE) C₁₅H₂₂NO₂·HCl 307.8 Methoxyphenyl group, cyclohexanone backbone, ethylamino substituent. Neuroscience research (NMDA receptor studies) .
(S)-2-Aminoheptan-3-one Hydrochloride C₇H₁₆ClNO 165.66 Heptanone chain, amino group at position 2 (S-configuration). Organic synthesis intermediates .
2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride C₉H₁₀ClNO₂ 201.65 Aromatic methoxyphenyl group, ketone, and amino group. Pharmaceutical intermediates .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride C₁₀H₁₈ClNO 203.71 Cyclohexanone core with dimethylaminomethyl substituent. Chemical synthesis and catalysis .

Key Differences and Similarities

Backbone Complexity: 3-Aminohexan-2-one hydrochloride has a linear aliphatic chain, whereas compounds like MXE and 3-Fluoro Deschloroketamine feature cyclic (cyclohexanone) or aromatic backbones, enhancing their receptor-binding affinity . (S)-2-Aminoheptan-3-one hydrochloride shares a linear structure but has a longer carbon chain, altering solubility and metabolic stability .

Aromatic substituents (e.g., methoxyphenyl in MXE) improve lipophilicity and CNS penetration, making them suitable for neuropharmacological studies .

Stereochemistry: Both (S)-3-aminohexan-2-one hydrochloride and (S)-2-aminoheptan-3-one hydrochloride exhibit stereospecificity, which is critical for chiral recognition in biological systems .

Applications: 3-Aminohexan-2-one derivatives are primarily research tools, while MXE and 3-Fluoro Deschloroketamine have broader applications in neuroscience and forensic toxicology due to their psychoactive properties .

Research Findings and Data

Physicochemical Properties

  • Solubility: Linear aliphatic compounds (e.g., 3-aminohexan-2-one hydrochloride) generally exhibit higher water solubility than aromatic analogs due to reduced hydrophobicity .
  • Stability: Halogenated derivatives (e.g., chloro-substituted 3-aminohexan-2-one) show enhanced stability under acidic conditions, as noted in synthesis protocols for related compounds .

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